2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound (CAS: 301305-11-3; molecular formula: C₂₁H₁₇Cl₂N₃O₃S₃) is a rhodanine-based derivative characterized by a 2,4-dichlorobenzylidene moiety at the C5 position of the thiazolidinone core and a tetrahydrobenzothiophene-3-carboxamide group at the N-acetyl side chain. Its Z-configuration at the benzylidene double bond is critical for maintaining structural integrity and bioactivity . The compound is synthesized via condensation reactions involving substituted benzaldehydes and thiazolidinone precursors, often optimized using potassium carbonate in ethanol .
Properties
IUPAC Name |
2-[[2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S3/c22-11-6-5-10(13(23)8-11)7-15-20(29)26(21(30)32-15)9-16(27)25-19-17(18(24)28)12-3-1-2-4-14(12)31-19/h5-8H,1-4,9H2,(H2,24,28)(H,25,27)/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADPNZLHXOXERH-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=S)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=S)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazolidinone ring, followed by the introduction of the benzothiophene moiety and the dichlorobenzylidene group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Core Thiazolidinone Ring Formation
The 2-thioxo-1,3-thiazolidin-4-one scaffold is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example:
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Reaction : Thiourea reacts with chloroacetic acid derivatives under reflux in ethanol to form the thiazolidinone ring .
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Key Intermediate : The resulting 2-thioxothiazolidin-4-one core is functionalized at the N3 position for further derivatization .
Example Reaction Table :
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1 | Thiourea, chloroacetic acid, EtOH | 2-Thioxo-1,3-thiazolidin-4-one | 75–85% |
Knoevenagel Condensation for Benzylidene Substituent
The 2,4-dichlorobenzylidene group is introduced via a Knoevenagel condensation between the thiazolidinone core and 2,4-dichlorobenzaldehyde:
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Mechanism : Base-catalyzed (e.g., piperidine) condensation forms the α,β-unsaturated ketone linkage at the C5 position .
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Stereochemistry : The (5Z)-configuration is confirmed via NMR and X-ray crystallography in analogs .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Piperidine |
| Solvent | Ethanol/Acetic acid (1:1) |
| Temperature | 80°C, 6–8 hours |
| Yield | 60–70% |
Acetylation of the Tetrahydrobenzothiophene Amine
The tetrahydrobenzothiophene-3-carboxamide moiety is linked via an acetylated amino group:
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Reaction : The amine group of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reacts with the acetyl chloride derivative of the thiazolidinone under Schotten-Baumann conditions .
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Key Feature : The acetyl spacer enhances solubility and bioactivity in related compounds .
Example Data :
| Reactant | Product | Purity (HPLC) | Source |
|---|---|---|---|
| Thiazolidinone-acetyl chloride | Target compound (after coupling) | ≥95% |
Functionalization and Bioactivity
The 2,4-dichloro substitution on the benzylidene moiety enhances electrophilicity, enabling interactions with biological targets (e.g., COX-II) :
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Michael Addition : The α,β-unsaturated ketone undergoes nucleophilic additions with thiols or amines in vitro.
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Enzyme Inhibition : Structural analogs show COX-II inhibition via H-bonding with Asp125 and hydrophobic interactions .
Structure-Activity Relationship (SAR) Highlights :
Degradation Pathways
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Hydrolysis : The thioxo group is susceptible to hydrolysis under acidic conditions, forming a disulfide byproduct .
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Photodegradation : The dichlorobenzylidene moiety undergoes photoisomerization (Z→E) in UV light, reducing bioactivity .
Comparative Analysis with Structural Analogs
Key differences between the target compound and analogs (e.g., BG-323, CHEMBL1554097 ):
| Compound | Substituent | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| Target compound | 2,4-Dichlorobenzylidene | COX-II: 1.9 μM | |
| BG-323 | 4-tert-Butylbenzylidene | COX-II: 2.3 μM | |
| CHEMBL1554097 | 2,4-Dimethoxybenzylidene | Antifungal |
Synthetic Challenges and Optimizations
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Studies
Mechanism of Action
The mechanism of action of 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent alterations in cellular processes.
Comparison with Similar Compounds
Substituent Impact Analysis :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance electrophilicity and binding to cellular targets. The 2,4-dichloro substitution in the target compound likely improves metabolic stability and target affinity compared to unsubstituted benzylidene analogues .
- Amino Acid Side Chains: Improve solubility and modulate pharmacokinetics. The tetrahydrobenzothiophene-carboxamide in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration .
Pharmacological Profiles
Anticancer Activity
- (Z)-5-(4-Nitrobenzylidene) Analogues : Exhibit IC₅₀ values in the micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines, attributed to nitro group-induced oxidative stress .
- Unsubstituted Benzylidene Derivatives : Show moderate activity, emphasizing the necessity of halogenation for potency .
Antihyperglycemic Activity
- Naphthyl-Thiazolidinone Derivatives: Reduce blood glucose levels by 40–50% in alloxan-induced diabetic rats, likely via PPAR-γ agonism . The target compound’s lack of a naphthyl group may limit similar efficacy but could be explored for dual activity.
Key Observations :
- Conventional methods (e.g., K₂CO₃ in ethanol) ensure reproducibility but require longer reaction times.
- Microwave-assisted synthesis improves yields and reduces time, though scalability remains a challenge .
Biological Activity
The compound 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiazolidinone derivative with potential biological activities. This article discusses its biological activity, including anticancer properties and mechanisms of action based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 390.31 g/mol. The structure includes a thiazolidinone core, which is known for various biological activities including antimicrobial and anticancer effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. In particular, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Studies
- Inhibition of Tumor Cell Lines :
- The compound was tested against multiple tumor cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), MDA-MB 231 (breast carcinoma), and others. Results indicated significant antiproliferative effects with IC50 values lower than 10 µM in certain cases .
- A specific study reported that derivatives with the thiazolidinone moiety exhibited notable cytotoxicity against colorectal cancer cell lines (HT-29 and HCT116), suggesting a promising therapeutic application .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| Huh7 | <10 | Significant inhibition |
| Caco2 | <10 | Significant inhibition |
| MDA-MB 231 | <10 | Significant inhibition |
| HCT116 | <10 | Significant inhibition |
The mechanism underlying the anticancer activity of this compound may involve:
- Inhibition of Kinases : The compound has been shown to inhibit DYRK1A kinase activity, which is implicated in cell proliferation and survival pathways .
- Induction of Apoptosis : Thiazolidinone derivatives often induce apoptosis in cancer cells through various signaling pathways, potentially involving caspase activation and mitochondrial dysfunction .
Other Biological Activities
Apart from its anticancer properties, thiazolidinones have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents .
- Antioxidant Activity : Studies suggest that thiazolidinones can exhibit antioxidant properties, which may contribute to their overall therapeutic efficacy .
Q & A
Q. Advanced Research Focus
- Antibacterial Assays :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control. Report MIC values (µg/mL) .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
- Antifungal Assays : Use C. albicans in Sabouraud dextrose broth, with fluconazole as a control .
- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .
How can structure-activity relationship (SAR) studies be designed to optimize the compound’s anticancer potential?
Q. Advanced Research Focus
- Core Modifications :
- Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess effects on cytotoxicity .
- Modify the tetrahydrobenzothiophene ring by introducing methyl groups to enhance lipophilicity .
- Biological Screening :
- Test against NCI-60 cancer cell lines and compare GI values with clinical agents (e.g., doxorubicin) .
- Perform apoptosis assays (Annexin V/PI staining) to confirm mechanism .
What computational strategies can predict the compound’s molecular targets and binding modes?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to screen against kinases (e.g., EGFR, VEGFR) and assess binding energies (<−7 kcal/mol). Validate with co-crystallized ligands (e.g., erlotinib for EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of predicted protein-ligand complexes (RMSD < 2 Å) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the 4-oxo group) using Schrödinger’s Phase .
How should stability studies be conducted to assess the compound’s shelf life under varying conditions?
Q. Basic Research Focus
- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC (purity drop <5%) .
- pH Stability : Dissolve in buffers (pH 1–13) and analyze by LC-MS to detect hydrolysis products (e.g., cleavage of the acetamide linker) .
- Long-Term Storage : Store at −20°C (desiccated) and test bioactivity retention annually .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
